molecular formula C17H23N3O2S B2928332 1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one CAS No. 897487-72-8

1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one

Cat. No.: B2928332
CAS No.: 897487-72-8
M. Wt: 333.45
InChI Key: YDFNNEWBHHVXRO-UHFFFAOYSA-N
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Description

1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Mechanism of Action

Target of Action

The primary target of this compound is the ALK5 enzyme and COX-1 enzyme . ALK5 is a type of kinase that plays a crucial role in the TGF-β signaling pathway, which is involved in cell growth and differentiation . COX-1, on the other hand, is an enzyme that plays a key role in the inflammatory response .

Mode of Action

The compound acts as a potent and selective inhibitor of the ALK5 enzyme . It exhibits good enzyme inhibitory activity, as well as inhibitory activity against TGF-β-induced Smad2/3 phosphorylation at a cellular level . This suggests that the compound may interfere with the TGF-β signaling pathway, potentially influencing cell growth and differentiation processes .

In addition, the compound also shows weak inhibitory activity against the COX-1 enzyme . This suggests that it may have anti-inflammatory properties, as COX-1 is involved in the production of prostaglandins, which are key mediators of inflammation .

Biochemical Pathways

The compound’s interaction with the ALK5 enzyme suggests that it may affect the TGF-β signaling pathway . This pathway is involved in a variety of cellular processes, including cell growth, cell differentiation, apoptosis, and cellular homeostasis .

The compound’s inhibitory activity against the COX-1 enzyme suggests that it may also affect the prostaglandin synthesis pathway . This could potentially reduce the production of prostaglandins, which are involved in the inflammatory response .

Pharmacokinetics

The compound’s inhibitory activity against alk5 and cox-1 suggests that it may have good bioavailability

Result of Action

The compound’s action on the ALK5 enzyme and the TGF-β signaling pathway could potentially influence cell growth and differentiation processes . Its inhibitory activity against the COX-1 enzyme could potentially reduce inflammation by decreasing the production of prostaglandins .

Preparation Methods

The synthesis of 1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one involves multiple steps. One common synthetic route includes the following steps:

    Formation of the benzothiazole core: This can be achieved through the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone.

    Introduction of the piperazine moiety: The benzothiazole intermediate is then reacted with piperazine under suitable conditions.

    Final modification: The resulting compound is further modified to introduce the methoxy and methyl groups at the desired positions.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.

    Medicine: Research has indicated potential therapeutic applications, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Comparison with Similar Compounds

Similar compounds to 1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one include other benzothiazole derivatives, such as:

  • 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine
  • 5,6-Dimethoxy-1,3-benzothiazol-2-amine
  • 4-Chloro-2-methoxy-1,3-benzothiazole

These compounds share structural similarities but differ in their functional groups and specific properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological activities.

Properties

IUPAC Name

1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S/c1-11(2)16(21)19-7-9-20(10-8-19)17-18-14-13(22-4)6-5-12(3)15(14)23-17/h5-6,11H,7-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFNNEWBHHVXRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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